Sortin1

Descripción general

Descripción

Sortin1 es un compuesto de golpe químico genético conocido por su capacidad de inducir la localización incorrecta de marcadores vacuolares tanto solubles como asociados a la membrana en plantas y levaduras . Este compuesto ha sido ampliamente estudiado por su papel en el tráfico vacuolar y el metabolismo de flavonoides en Arabidopsis .

Métodos De Preparación

Sortin1 se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central, seguida de la adición de varios grupos funcionales. Las rutas de síntesis y las condiciones de reacción para this compound son complejas y requieren un control preciso de la temperatura, la presión y el pH .

Análisis De Reacciones Químicas

Sortin1 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados . Por ejemplo, this compound puede redirigir el destino vacuolar de la carboxipeptidasa Y vegetal y otras proteínas, haciendo que estas proteínas se secreten .

Aplicaciones Científicas De Investigación

Sortin1 tiene una amplia gama de aplicaciones de investigación científica. En biología vegetal, se utiliza para estudiar la clasificación y el tráfico vacuolar, así como el metabolismo de flavonoides . En la levadura, this compound se ha utilizado para identificar compuestos que inducen la secreción de carboxipeptidasa Y .

Mecanismo De Acción

El mecanismo de acción de Sortin1 implica la localización incorrecta específica de marcadores vacuolares en plantas y levaduras . This compound imita el efecto del inhibidor del glutatión butionina sulfoximina, alterando la acumulación vacuolar de flavonoides y bloqueando su transporte a través de transportadores ABC localizados en la vacuola . Esta interrupción en el tráfico vacuolar lleva a varios efectos celulares, incluida la secreción de proteínas que normalmente están dirigidas a la vacuola .

Comparación Con Compuestos Similares

Otros compuestos similares incluyen Sortin2, que también induce defectos en la biogénesis de la vacuola y el desarrollo de la raíz en Arabidopsis . Lo que diferencia a Sortin1 es su capacidad específica de localizar incorrectamente marcadores vacuolares tanto solubles como asociados a la membrana, lo que lo convierte en una herramienta valiosa para estudiar el tráfico vacuolar y el metabolismo de flavonoides .

Propiedades

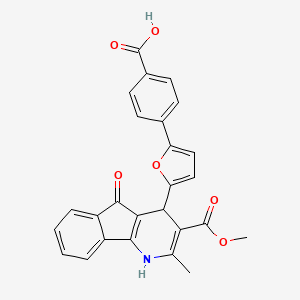

IUPAC Name |

4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEXVHYWWUXESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

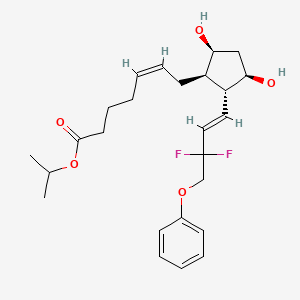

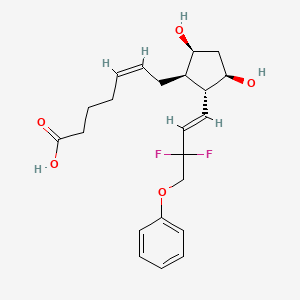

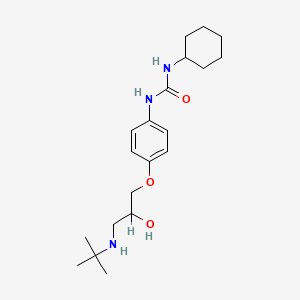

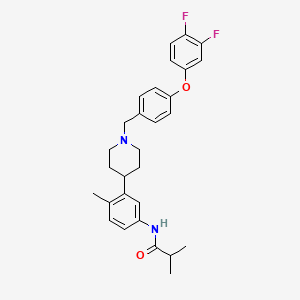

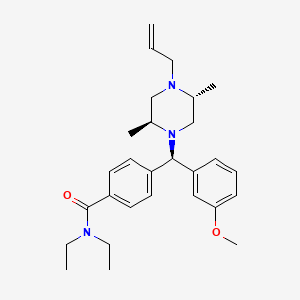

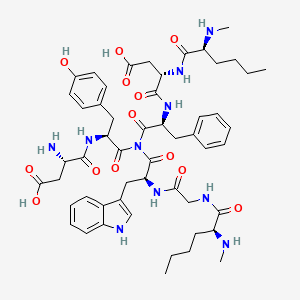

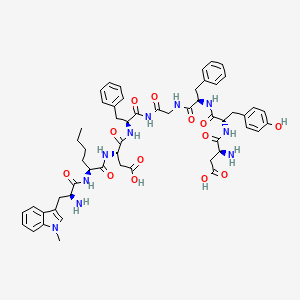

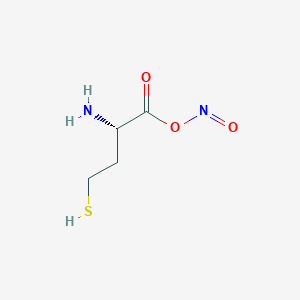

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)